methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Evaluation
A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds, including structures similar to the specified compound, were screened for antibacterial activity and showed valuable results.
Electrochemical Oxidation Applications
In the field of electrochemistry, Rafiee et al. (2018) developed a method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) to oxidize primary alcohols and aldehydes to carboxylic acids. This method converts various substrates to carboxylic acids and retains stereochemistry near the oxidation site.
Chemical Synthesis and Characterization
Ukrainets et al. (2014) and Orie et al. (2021) have conducted research on compounds with sulfonyl and piperidine functionalities for potential pharmaceutical applications. These studies focused on synthesis, complexation, and structural elucidation of related compounds.
Other Applications
Other research includes the study of 4-hydroxyquinolones Ukrainets et al. (2014), synthesis and complexation of tosylated 4-aminopyridine Orie et al. (2021), and studies on the electronic structure and vibrational frequencies of related compounds Dabbagh et al. (2007), Dabbagh et al. (2008).
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-4-3-11-23(20(18)26)14-19(25)22-17-7-5-16(6-8-17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWMSJUVHUGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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